5-Fluoro PB-22 7-hydroxyisoquinoline isomer

Description

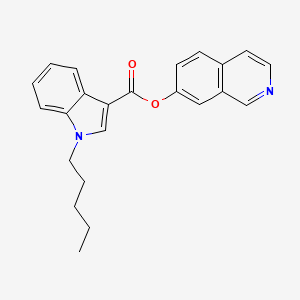

Isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure comprises an indole core substituted at the 1-position with a pentyl chain and at the 3-position with a carboxylate ester linked to an isoquinolin-7-yl moiety.

Properties

Molecular Formula |

C23H22N2O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

isoquinolin-7-yl 1-pentylindole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-13-25-16-21(20-7-4-5-8-22(20)25)23(26)27-19-10-9-17-11-12-24-15-18(17)14-19/h4-5,7-12,14-16H,2-3,6,13H2,1H3 |

InChI Key |

SKNIUESFTXIXQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C=CN=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The isoquinoline moiety can be introduced through a nucleophilic substitution reaction, where a suitable isoquinoline derivative reacts with the indole intermediate. The pentyl chain is often added via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoquinoline or indole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, indole derivatives are known to interact with multiple receptors, including serotonin and dopamine receptors, which can influence neurological and physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

7-Hydroxyisoquinoline: Lacks the pentyl-indole-carboxylate moiety but shares the isoquinoline scaffold.

3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride () : Features a carboxylic acid group instead of an ester, reducing membrane permeability. The phenyl substituent may confer distinct steric and electronic effects compared to the pentyl chain in the target compound .

Their fluorescence properties and metabolic stability offer insights into how the carboxylate group in the target compound might influence photophysical behavior or enzymatic degradation .

Functional and Pharmacological Differences

- Lipophilicity : The pentyl chain in the target compound likely increases logP compared to shorter-chain analogues (e.g., methyl or ethyl derivatives), enhancing blood-brain barrier penetration .

- Receptor Binding: Indole-carboxylates often interact with serotonin or cannabinoid receptors. The isoquinoline group may modulate selectivity, contrasting with simpler indole derivatives lacking this substitution .

- Synthetic Accessibility: Palladium-catalyzed cross-coupling (as in ) is a plausible route for introducing the isoquinoline moiety, though steric hindrance from the pentyl chain could complicate synthesis .

Data Tables

Table 1: Comparative Properties of Isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate and Analogues

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Potential Targets |

|---|---|---|---|---|

| Isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate | ~380.4 | Indole, pentyl, carboxylate ester | 3.5–4.2 | CB1/CB2 receptors, kinases |

| 7-Hydroxyisoquinoline | 145.16 | Isoquinoline, hydroxyl | 1.8–2.3 | Enzymes (e.g., monoamine oxidase) |

| 3-Phenyl-1H-indazole-7-carboxylic acid | 267.27 | Indazole, carboxylic acid | 2.1–2.7 | Inflammatory mediators |

Research Findings

Computational Insights

Comparative studies with 7-hydroxyisoquinoline suggest that esterification reduces polar surface area, favoring passive diffusion .

Biological Activity

Isoquinolin-7-yl 1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid that belongs to a class of compounds known for their interactions with the endocannabinoid system. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Isoquinolin-7-yl 1-pentyl-1H-indole-3-carboxylate features a unique molecular structure that includes an isoquinoline moiety linked to a pentyl chain and an indole core. This structure is significant for its interaction with cannabinoid receptors, primarily CB1 and CB2, which are crucial in mediating various physiological effects.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 298.35 g/mol |

| IUPAC Name | Isoquinolin-7-yl 1-pentyl-1H-indole-3-carboxylate |

Interaction with Cannabinoid Receptors

Research indicates that isoquinolin-7-yl 1-pentyl-1H-indole-3-carboxylate exhibits a high affinity for cannabinoid receptors CB1 and CB2. These interactions can modulate neurotransmitter release, leading to various effects such as:

- Analgesic Effects : Potential pain relief through modulation of pain pathways.

- Anti-inflammatory Properties : Inhibition of inflammatory responses, which could be beneficial in treating conditions like arthritis.

- Psychoactive Effects : Similar to THC, it may induce euphoria and altered perception, making it relevant in recreational contexts.

Case Studies and Research Findings

Several studies have evaluated the biological activity of isoquinolin derivatives, particularly focusing on their pharmacological profiles:

-

Study on Antiproliferative Activity :

- A study demonstrated that certain indole derivatives showed significant antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

- The compound's ability to inhibit cancer cell growth could be attributed to its interaction with the endocannabinoid system, which plays a role in regulating cell proliferation.

-

Psychoactive Properties Assessment :

- A review highlighted the psychoactive effects of synthetic cannabinoids, including isoquinolin derivatives, emphasizing their higher binding affinity to CB1 receptors compared to natural cannabinoids like THC .

- This increased affinity may lead to unpredictable clinical effects and health risks associated with their use.

Synthesis Methods

The synthesis of isoquinolin-7-yl 1-pentyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. Key steps include:

- Formation of the Isoquinoline Moiety :

- Utilizing appropriate precursors and catalysts under controlled conditions.

- Attachment of the Pentyl Chain :

- Employing alkylation techniques to introduce the pentyl group.

- Carboxylation :

- Introducing the carboxylic acid functionality through carboxylation reactions.

These methods require careful optimization to achieve high yields and purity.

Potential Applications

Given its biological activities, isoquinolin-7-yl 1-pentyl-1H-indole-3-carboxylate has potential applications in:

- Pharmacology : Development of new analgesics or anti-inflammatory drugs.

- Research : Investigating the mechanisms underlying cannabinoid receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.